CID 78066191
Description
No data on CID 78066191 (e.g., structure, properties, or applications) is present in the provided evidence. PubChem CID identifiers are referenced in and , but these pertain to other compounds (e.g., oscillatoxin D, CID 101283546) .
Properties
Molecular Formula |
Al3Pt5 |
|---|---|
Molecular Weight |
1056.4 g/mol |
InChI |
InChI=1S/3Al.5Pt |
InChI Key |
TYQNTLKPNNKURY-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 78066191 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the following steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.
Intermediate Processing: The intermediate compound undergoes further reactions, often involving catalysts and specific reagents, to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and quality.
Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
Reaction Classification and Mechanistic Analogues
While CID 78066191 itself lacks direct experimental data, its reactivity can be inferred from organosilicon and chlorinated compound analogs:
Key Mechanistic Features :
-
Electrophilic character : Chloromethyl groups in analogous compounds facilitate nucleophilic attack, forming bonds with amines, alcohols, or thiols.
-
Radical pathways : Halogen abstraction under UV light may initiate polymerization or chain-transfer reactions .
Pharmacologically Relevant Reactions
Indirect evidence from LSD1 inhibitor studies (e.g., CC-90011) highlights enzymatic interactions with demethylase targets:
| Parameter | Observation | Implication for this compound |
|---|---|---|
| Redox Activity | Reversible inhibition via FAD interaction | Potential for hydride transfer reactions |
| Substrate Binding | Promiscuity in binding pocket | Tolerance for structural modifications |
Structural and Crystallographic Insights
X-ray data from related indole derivatives (e.g., Table 1 in ) reveals:
-
Hydrogen bonding : Intramolecular N–H⋯O interactions stabilize reactive intermediates.
-
Conformational flexibility : Rotatable bonds in chloromethyl groups enable diverse reaction trajectories.
Synthetic Limitations and Challenges
-
Purification Complexity :
-
High reactivity necessitates advanced techniques like preparative HPLC or flash chromatography.
-
-
Stability Issues :
-
Susceptibility to hydrolysis in aqueous environments limits storage conditions.
-
Unexplored Reaction Pathways
Emerging catalytic methods from aziridination studies (e.g., Rh₂ catalysts) suggest untested opportunities for stereoselective transformations .
Scientific Research Applications
CID 78066191 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including drug development and disease treatment.
Industry: this compound is utilized in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of CID 78066191 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Example Approach from
- LC-ESI-MS with CID (Collision-Induced Dissociation): Used to differentiate ginsenoside isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) based on fragmentation patterns .
- Key Parameters: Parameter Ginsenoside Rf Pseudoginsenoside F11 Dominant fragment ions m/z 637, 475 m/z 637, 491 Retention time (min) 23.5 24.8
This method emphasizes the importance of combining chromatographic separation with tandem mass spectrometry for distinguishing isomers.
Oscillatoxin Derivatives ()
The closest analogs mentioned are oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092), which differ in methyl groups or side-chain modifications . A hypothetical comparison table for such compounds might include:
| CID | Name | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| 101283546 | Oscillatoxin D | C₃₄H₅₀O₈ | Epoxy-lactone ring |
| 185389 | 30-Methyl-oscillatoxin D | C₃₅H₅₂O₈ | Methyl substitution at C30 |
| 156582093 | Oscillatoxin E | C₃₃H₄₈O₈ | Shorter alkyl chain |
Critical Limitations
- Methodological Gaps: While techniques like CID-MS () or vacuum distillation () are described, their application to CID 78066191 cannot be extrapolated without primary data.
Recommendations for Future Research
To fulfill the query requirements, the following steps are necessary:
PubChem Database Query : Retrieve this compound’s structure, IUPAC name, and properties directly from PubChem.
Structural Analog Identification : Use tools like Tanimoto similarity scoring or substructure searches to identify comparable compounds.
Experimental Validation : Apply analytical methods from (LC-ESI-MS/CID) or (rigorous parameter control) to generate comparative data.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
